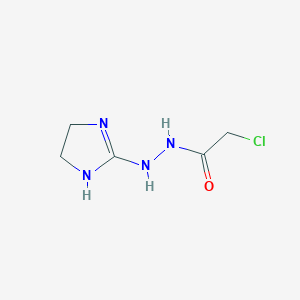
N-Acetyl-L-glutamine p-nitroanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-glutamine p-nitroanilide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of L-glutamine, an amino acid that plays a crucial role in cellular metabolism. The compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the glutamine molecule and a p-nitroanilide group attached to the carboxyl end.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-glutamine p-nitroanilide typically involves the acetylation of L-glutamine followed by the introduction of the p-nitroanilide group. The process can be summarized in the following steps:
Acetylation of L-glutamine: L-glutamine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-Acetyl-L-glutamine.
Introduction of p-nitroanilide group: The N-Acetyl-L-glutamine is then reacted with p-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-glutamine p-nitroanilide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-glutamine and p-nitroaniline.
Reduction: The nitro group in the p-nitroanilide moiety can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the solvent.
Reduction: Hydrogen gas, metal catalysts such as palladium or platinum.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products Formed
Hydrolysis: L-glutamine and p-nitroaniline.
Reduction: N-Acetyl-L-glutamine p-phenylenediamine.
Substitution: Various N-substituted derivatives of L-glutamine.
Applications De Recherche Scientifique
N-Acetyl-L-glutamine p-nitroanilide has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: Employed in cell culture studies to investigate the role of glutamine in cellular metabolism and signaling pathways.
Medicine: Potential therapeutic applications in treating conditions related to glutamine metabolism, such as cancer and neurodegenerative diseases.
Industry: Utilized in the production of biochemical reagents and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-glutamine p-nitroanilide involves its interaction with specific enzymes and cellular pathways. The compound is hydrolyzed by enzymes such as glutaminase to release L-glutamine and p-nitroaniline. L-glutamine then participates in various metabolic pathways, including the tricarboxylic acid (TCA) cycle and the synthesis of nucleotides and amino acids. The p-nitroaniline moiety can undergo further metabolic transformations, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
N-Acetyl-L-glutamine p-nitroanilide can be compared with other similar compounds such as:
N-Glutaryl-L-phenylalanine p-nitroanilide: Used as a substrate to determine chymotrypsin activity.
N-Acetyl-Ile-Glu-Pro-Asp-p-nitroanilide: Utilized to measure granzyme B activity.
γ-L-glutamyl-p-nitroanilide: Inhibits the ASCT2 transporter, limiting cancer cell growth.
The uniqueness of this compound lies in its specific interactions with glutamine-related enzymes and pathways, making it a valuable tool in studying glutamine metabolism and its implications in health and disease.
Propriétés
Formule moléculaire |
C13H16N4O5 |
|---|---|
Poids moléculaire |
308.29 g/mol |
Nom IUPAC |
2-acetamido-N-(4-nitrophenyl)pentanediamide |
InChI |
InChI=1S/C13H16N4O5/c1-8(18)15-11(6-7-12(14)19)13(20)16-9-2-4-10(5-3-9)17(21)22/h2-5,11H,6-7H2,1H3,(H2,14,19)(H,15,18)(H,16,20) |
Clé InChI |
WCUDNXGWFVHMKG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CCC(=O)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B15092545.png)
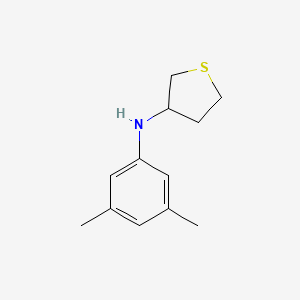
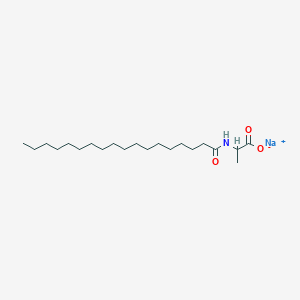
![2-cyclopropyl-4,5,6,7-tetrahydro-Oxazolo[5,4-c]pyridine](/img/structure/B15092568.png)
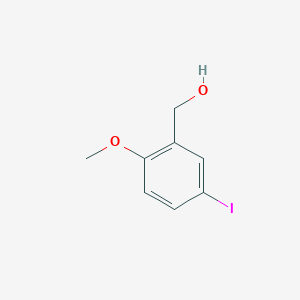

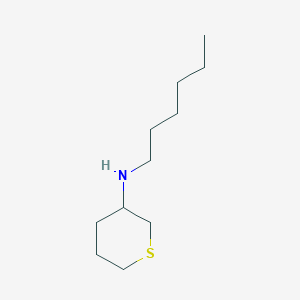
![6-[Methyl(propan-2-yl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B15092583.png)
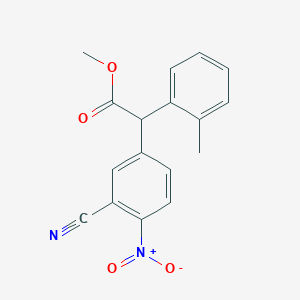
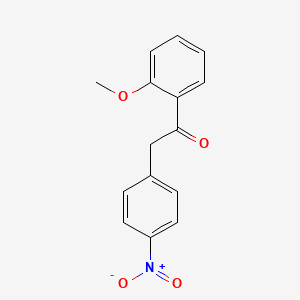
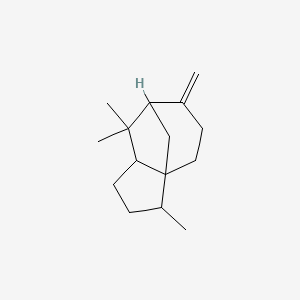
![3-Bromo-4-methyl-N-[(oxan-4-yl)methyl]aniline](/img/structure/B15092603.png)

